1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a piperidine and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target protein kinases .
Mode of Action
It is likely that it interacts with its targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Given its potential target, it may be involved in modulating signal transduction pathways regulated by protein kinases .
Result of Action
If the compound acts on protein kinases, it could potentially alter cellular signaling and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine and pyridine moieties with a phenethyl group and urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted piperidine or pyridine derivatives.
Scientific Research Applications
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel compounds with potential therapeutic benefits.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential use in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer activity.
Matrine: Known for its antiproliferative effects.
Uniqueness
1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to its combined piperidine and pyridine structure, which may confer a broader range of biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(22-13-9-17-6-2-1-3-7-17)23-16-18-10-14-24(15-11-18)19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMORGRBMXQRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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